Amorphigenin

Overview

Description

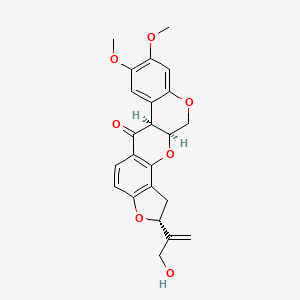

Amorphigenin (C₂₃H₂₂O₇), a rotenoid compound derived from Amorpha fruticosa seeds, is structurally characterized as 8'-hydroxyrotenone . It exhibits diverse biological activities, including larvicidal effects against Culex pipiens pallens (LC₅₀ = 4.29 mg/L) , anticancer properties (IC₅₀ = 2.19 ± 0.92 µM in cisplatin-resistant lung adenocarcinoma A549/DDP cells) , and autophagy-mediated melanosome degradation via AMPK activation . Its molecular structure features a hydroxyl group at the 8'-position, distinguishing it from other rotenoids like rotenone .

Q & A

Basic Research Questions

Q. What experimental models are recommended to study Amorphigenin's inhibitory effects on osteoclast differentiation?

- Methodological Answer: Use bone marrow-derived macrophages (BMMs) isolated from mice (e.g., ICR strain) and culture them with M-CSF (30 ng/ml) and RANKL (50 ng/ml) to induce osteoclast differentiation. This compound can be tested at varying concentrations (e.g., 1–10 μM) to assess dose-dependent inhibition. Cytotoxicity should be evaluated using XTT assays, and differentiation confirmed via TRAP staining .

Q. How can researchers confirm this compound’s mechanism of action on osteoclast-related transcription factors?

- Methodological Answer: Perform RT-PCR and Western blotting to analyze mRNA and protein levels of c-Fos and NFATc1 in RANKL-treated BMMs. Primers and antibodies specific to these targets (e.g., anti-c-Fos, anti-NFATc1) are essential. Reduced expression of these markers in this compound-treated groups confirms its inhibitory role .

Q. What in vivo models are suitable for studying this compound’s anti-bone loss effects?

- Methodological Answer: Use LPS-induced bone loss models in mice (e.g., 6-week-old ICR mice). Administer this compound intraperitoneally (10 μg/g body weight) before LPS injection. Bone volume/tissue volume (BV/TV) can be quantified via micro-CT imaging .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s effects on MAPK signaling pathways?

- Methodological Answer: While this compound inhibits RANKL-induced phosphorylation of p38 and Akt, it does not affect JNK or ERK pathways . To address this discrepancy, use phospho-specific antibodies (e.g., anti-p-p38, anti-p-Akt) in Western blotting and compare time-dependent signaling kinetics. Consider cell-type specificity or dose variations as confounding factors .

Q. What strategies optimize this compound’s synergistic effects with chemotherapeutic agents like cisplatin?

- Methodological Answer: Design combination studies using checkerboard microplate assays. For cisplatin-resistant cancer cells (e.g., A549/DDP), test this compound at sub-IC50 doses (e.g., 2.19 μM) with cisplatin. Evaluate apoptosis via flow cytometry and Western blotting for caspase-3/PARP cleavage. Synergy can be quantified using combination index (CI) models .

Q. How to assess this compound’s mitochondrial complex I inhibition in non-mammalian models?

- Methodological Answer: Isolate mitochondria from target organisms (e.g., Culex pipiens larvae) and measure NADH:ubiquinone oxidoreductase activity. Compare IC50 values with rotenone (a known complex I inhibitor). Use enzyme kinetics (e.g., mixed-I type inhibition analysis) to determine binding affinity (KI and KIS values) .

Q. Methodological Considerations

Q. What statistical approaches are appropriate for analyzing this compound’s dose-response data?

- Methodological Answer: Use one-way ANOVA with post-hoc tests (e.g., Duncan’s multiple range test) for multi-group comparisons. For synergy studies, apply the Chou-Talalay method to calculate CI values. Ensure triplicate experiments and report mean ± SD for reproducibility .

Q. How to validate this compound’s specificity in modulating multidrug resistance (MDR) proteins?

- Methodological Answer: Use MRP- or P-gp-overexpressing cell lines (e.g., L5178/MDR). Measure intracellular accumulation of fluorescent substrates (e.g., rhodamine 123 for P-gp) with/without this compound. Compare FAR (fluorescence activity ratio) changes to identify MDR modulation .

Q. Data Interpretation Challenges

Q. Why might this compound show variable efficacy across different osteoclast precursors?

- Methodological Answer: Variability may arise from differences in cell isolation protocols (e.g., bone marrow flushing techniques) or donor-specific factors. Standardize BMM preparation by adhering to M-CSF priming steps (e.g., 3-day culture with 30 ng/ml M-CSF) and validate precursor purity via flow cytometry .

Q. How to address discrepancies between in vitro and in vivo anti-osteoclastogenic results?

Comparison with Similar Compounds

Structural and Functional Comparison

Amorphigenin belongs to the rotenoid subclass of isoflavonoids. Key structurally and functionally related compounds include:

Mechanistic Differences

- Mitochondrial Inhibition: this compound and rotenone both inhibit mitochondrial complex I, but this compound exhibits mixed-type inhibition (IC₅₀ = 2.43–3.14 µM) compared to rotenone’s competitive inhibition . This compound also uniquely suppresses nuclear-encoded subunits (NDUFV2, NDUFS3) in insects .

- Anticancer Effects: this compound downregulates lung resistance protein (LRP) to reverse cisplatin resistance, whereas formononetin and chrysin primarily target P-gp/MRP transporters .

Toxicity and Synergy

- Larvicidal Activity: this compound (LC₅₀ = 4.29 mg/L) is slightly less potent than rotenone (LC₅₀ = 2.8 mg/L) but causes greater protein synthesis inhibition (1.98-fold vs. 1.89-fold decrease) .

- Synergy with Chemotherapy: this compound synergizes with cisplatin (CI < 1 at 0.5–1 µM) by enhancing apoptosis and reducing LRP expression . Similarly, chrysin and formononetin synergize with epirubicin in multidrug-resistant cells .

Key Studies

- Cancer Therapy : this compound combined with cisplatin increases apoptosis in A549/DDP cells from 43.9% (cisplatin alone) to 75.3% .

- Depigmentation : At 0.012 ppm, this compound reduces melanin content by 40% in B16F10 cells via autophagy .

- Insect Control : this compound disrupts mitochondrial complex I in Culex pipiens pallens, reducing ATP production by 65.7% .

Preparation Methods

Ethanol-Based Extraction and Column Chromatography

Root Bark Extraction and Initial Processing

The root bark of A. fruticosa serves as a primary source for amorphigenin isolation. A standardized protocol involves drying and chopping the root bark, followed by ethanol extraction. For every 1 g of dried material, 20 mL of ethanol is added, and the mixture is sonicated at room temperature for 4 hours. This step ensures the dissolution of polar and non-polar metabolites, including rotenoids. The resultant extract is concentrated via evaporation, yielding a crude residue rich in this compound precursors.

Metabolite profiling using ultra-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-Q-TOF/MS) confirms the presence of this compound and related compounds. Subsequent solvent partitioning with n-hexane, ethyl acetate, and butanol separates the extract into polarity-based fractions. The ethyl acetate fraction, which contains the highest concentration of this compound, is subjected to silica gel column chromatography using a gradient of n-hexane and ethyl acetate.

High-Performance Liquid Chromatography (HPLC) Purification

Further purification employs preparative HPLC under isocratic conditions (80% methanol, 10 mL/min flow rate), yielding 10 subfractions. Subfraction D5, enriched with this compound, undergoes recycling liquid chromatography (LC) on a reversed-phase silica gel column with an acetonitrile gradient. This step isolates this compound as a single compound (160 mg from 0.5 kg of root bark), characterized via spectroscopic methods (NMR, MS) and cross-referenced with published data.

Soxhlet Extraction and Sequential Solvent Partitioning

Seed-Based Isolation

A. fruticosa seeds provide an alternative source, albeit with distinct challenges. Ground seeds (1 kg) are subjected to Soxhlet extraction using light petroleum (40–60°C), followed by methylene chloride and chloroform-methanol (9:1). The chloroform-methanol extract, after evaporation, is triturated with hot benzene to remove lipids, leaving a brown solid. Recrystallization from aqueous methanol yields amorphin, a glycosidic precursor of this compound.

Acid Hydrolysis and Crystallization

To liberate this compound from glycosides, amorphin is hydrolyzed with 12% hydrochloric acid under reflux. The hydrolysate is neutralized, concentrated, and separated via preparative thin-layer chromatography (TLC) using chloroform-propan-2-ol (10:1). This step isolates 6a,12a-didehydrothis compound, which is further dehydrogenated to yield crystalline this compound.

Biosynthetic Studies and Radiolabeling

Incorporation of [2-14C]Phenylalanine

Biosynthetic pathways in A. fruticosa seedlings reveal phenylalanine as a precursor. Radiolabeled [2-14C]phenylalanine is administered to 7–10-day-old seedlings, which are harvested at intervals to track this compound synthesis. After 48 hours, seedlings are homogenized in ethanol-water (1:1), refluxed, and extracted with light petroleum, ether, and chloroform. The combined organic phases are dried, evaporated, and purified via TLC, showing steady incorporation rates (Table 1).

Table 1. Incorporation of [2-14C]Phenylalanine into Rotenoids

| Compound | Incorporation Rate (%) | Time (h) |

|---|---|---|

| This compound | 12.4 ± 1.2 | 48 |

| 6a,12a-Didehydro | 8.7 ± 0.9 | 48 |

Comparative Analysis of Extraction Efficiency

Yield and Purity Across Methods

Ethanol extraction from root bark achieves higher this compound yields (0.032% w/w) compared to seed-based Soxhlet methods (0.018% w/w). However, seed extraction offers scalability, as seeds are more abundant than root bark. HPLC purification enhances purity (>98%) but requires specialized equipment, whereas TLC is cost-effective for small-scale isolation.

Solvent and Time Optimization

Ethanol’s polarity ensures efficient extraction of rotenoids, but prolonged sonication (4 hours) risks degrading heat-labile compounds. In contrast, Soxhlet extraction with light petroleum minimizes degradation but necessitates post-hydrolysis steps.

Kinetic and Functional Implications of Preparation

Mitochondrial Complex I Inhibition

This compound’s bioactivity correlates with preparation purity. Samples isolated via HPLC show IC50 values of 2.43 μM (in vivo) and 2.86 μM (in vitro) against mitochondrial complex I, comparable to rotenone. Lineweaver-Burk plots confirm mixed-type inhibition, with equilibrium constants (KI = 20.58 μM, KIS = 87.55 μM) indicating preferential binding to the free enzyme.

Table 2. Inhibition Parameters of this compound vs. Rotenone

| Parameter | This compound | Rotenone |

|---|---|---|

| IC50 (in vivo, μM) | 2.43 | 2.52 |

| IC50 (in vitro, μM) | 2.86 | 3.14 |

| KI (μM) | 20.58 | 14.04 |

| KIS (μM) | 87.55 | 69.23 |

Properties

CAS No. |

4208-09-7 |

|---|---|

Molecular Formula |

C23H22O7 |

Molecular Weight |

410.4 g/mol |

IUPAC Name |

(1S,6R,13S)-6-(3-hydroxyprop-1-en-2-yl)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |

InChI |

InChI=1S/C23H22O7/c1-11(9-24)16-7-14-15(29-16)5-4-12-22(25)21-13-6-18(26-2)19(27-3)8-17(13)28-10-20(21)30-23(12)14/h4-6,8,16,20-21,24H,1,7,9-10H2,2-3H3/t16-,20-,21+/m1/s1 |

InChI Key |

ZJMLELXRQUXRIU-HBGVWJBISA-N |

SMILES |

COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)CO)OC |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[C@H]3[C@@H](CO2)OC4=C(C3=O)C=CC5=C4C[C@@H](O5)C(=C)CO)OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)CO)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

8'-hydroxyrotenone amorphigenin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.